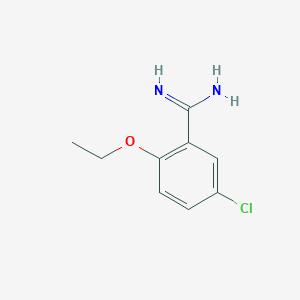

5-Chloro-2-ethoxybenzimidamide

Description

5-Chloro-2-ethoxybenzimidamide (hypothetical structure inferred from nomenclature) is a benzimidamide derivative featuring a chlorine atom at the 5th position and an ethoxy group (-OCH₂CH₃) at the 2nd position of the benzene ring.

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

5-chloro-2-ethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H11ClN2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H3,11,12) |

InChI Key |

FZFXTMLTCZTZHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzimidamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloro-2-ethoxybenzonitrile.

Amidation Reaction: The benzonitrile is then subjected to an amidation reaction using ammonia or an amine source under suitable conditions to form the benzimidamide.

Industrial Production Methods: Industrial production methods for 5-Chloro-2-ethoxybenzimidamide may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in 5-Chloro-2-ethoxybenzimidamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzimidamides can be formed.

Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with different functional groups.

Reduction Products: Reduction can yield amine derivatives of the original compound.

Scientific Research Applications

Chemistry:

Catalysis: 5-Chloro-2-ethoxybenzimidamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and proteins.

Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Materials Science: The compound can be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Chemical Properties

The table below compares key structural and regulatory attributes of 5-Chloro-2-ethoxybenzimidamide and its analogs:

*Hypothetical structure due to lack of direct evidence.

Key Observations:

- Electron-Donating Effects : Methoxy and ethoxy groups are electron-donating, which may stabilize the amidine group via resonance, enhancing reactivity in nucleophilic environments compared to the dihydroxy analog .

- Bioactivity Implications: The diethylaminoethoxy substituent in the benzamide analog introduces a basic tertiary amine, likely increasing water solubility and interaction with biological targets (e.g., enzymes, receptors).

Biological Activity

5-Chloro-2-ethoxybenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes available data from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Chloro-2-ethoxybenzimidamide is characterized by its benzimidazole core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and an ethoxy group significantly influences its biological interactions and solubility.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of compounds related to benzimidazole derivatives, including 5-Chloro-2-ethoxybenzimidamide. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Inhibition of COX Enzymes : Compounds similar to 5-Chloro-2-ethoxybenzimidamide have shown significant inhibition against COX-1 and COX-2, with IC50 values indicating potent anti-inflammatory effects. For example, related compounds demonstrated IC50 values ranging from 0.04 µM to 42.1 µM against COX-2, suggesting that structural modifications can enhance efficacy .

Anti-cancer Activity

The anti-cancer potential of benzimidazole derivatives has been extensively studied, with promising results for compounds like 5-Chloro-2-ethoxybenzimidamide.

- Cell Proliferation Inhibition : Research indicates that derivatives exhibit significant anti-proliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, one study reported that derivatives with similar structures effectively inhibited proliferation in breast cancer cell lines .

Case Studies

- In Vivo Studies : A study evaluating the anti-inflammatory effects of benzimidazole derivatives in a carrageenan-induced paw edema model showed that these compounds significantly reduced edema compared to control groups, indicating their potential as therapeutic agents for inflammatory diseases .

- Anti-cancer Efficacy : In vitro assays demonstrated that benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that 5-Chloro-2-ethoxybenzimidamide may share similar mechanisms, warranting further investigation .

Table 1: Biological Activity of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.